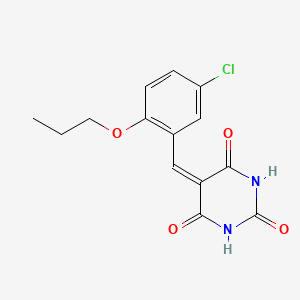
5-(5-chloro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-chloro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as CPB, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CPB belongs to the class of pyrimidine derivatives, which are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
作用機序
The exact mechanism of action of CPB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CPB has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is thought to contribute to its antitumor activity. CPB has also been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects
CPB has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor, antimicrobial, and anti-inflammatory properties, CPB has been shown to possess antioxidant activity, which may contribute to its protective effects against oxidative stress. CPB has also been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
CPB has several advantages for use in lab experiments, including its high purity, stability, and reproducibility. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
将来の方向性
There are several future directions for research on CPB. One area of interest is the development of novel derivatives of CPB with enhanced antitumor, antimicrobial, and anti-inflammatory properties. Another area of interest is the investigation of the potential use of CPB in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further studies to elucidate the exact mechanism of action of CPB and to identify potential targets for its therapeutic applications.
Conclusion
In conclusion, CPB is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent antitumor, antimicrobial, and anti-inflammatory properties, and has a wide range of biochemical and physiological effects. CPB has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on CPB, including the development of novel derivatives and the investigation of its potential use in the treatment of neurological disorders.
合成法
CPB can be synthesized through a multistep process involving the reaction of 5-chloro-2-propoxybenzaldehyde with urea and acetic anhydride. The resulting product is then treated with sodium hydroxide to yield the final compound, CPB. The synthesis of CPB has been optimized to achieve high yields and purity, making it suitable for use in various research applications.
科学的研究の応用
CPB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. CPB has also been demonstrated to possess antimicrobial activity against a wide range of bacterial and fungal strains. In addition, CPB has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
5-[(5-chloro-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c1-2-5-21-11-4-3-9(15)6-8(11)7-10-12(18)16-14(20)17-13(10)19/h3-4,6-7H,2,5H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDYWDVEDFINDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5168753.png)
![methyl 2-({[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5168761.png)
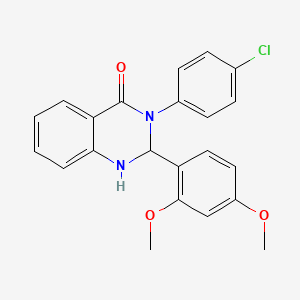
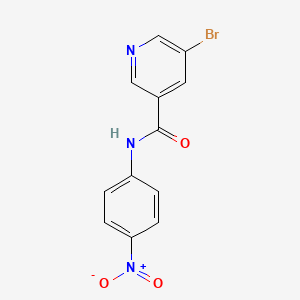
![4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5168782.png)
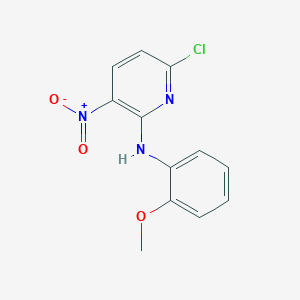
![ethyl 2-amino-1-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5168796.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5168808.png)
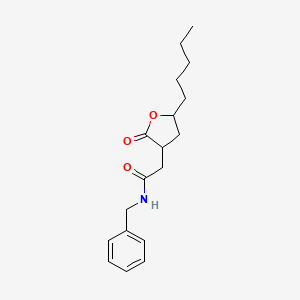
![N-{2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B5168812.png)
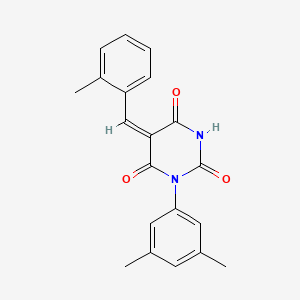
![isopropyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5168830.png)
![1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane](/img/structure/B5168831.png)
![1,5-dimethyl-2-phenyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5168835.png)
